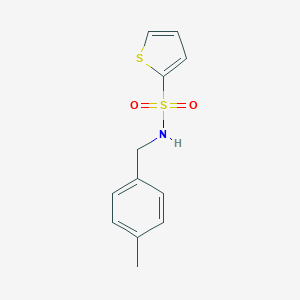
N-(4-methylbenzyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)thiophene-2-sulfonamide, also known as MBTS, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. MBTS is a sulfonamide derivative that is synthesized through a multi-step process.
科学研究应用
N-(4-methylbenzyl)thiophene-2-sulfonamide has been studied for its potential use in the field of medicine. Research has shown that N-(4-methylbenzyl)thiophene-2-sulfonamide has anti-inflammatory and anti-cancer properties. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to reduce inflammation in animal models of inflammatory diseases.
作用机制
The mechanism of action of N-(4-methylbenzyl)thiophene-2-sulfonamide is not fully understood. It is believed that N-(4-methylbenzyl)thiophene-2-sulfonamide inhibits the activity of enzymes involved in the inflammatory and cancer pathways. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to have a number of biochemical and physiological effects. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to reduce the growth and proliferation of cancer cells.
实验室实验的优点和局限性
N-(4-methylbenzyl)thiophene-2-sulfonamide has a number of advantages for use in lab experiments. N-(4-methylbenzyl)thiophene-2-sulfonamide is relatively easy to synthesize and can be obtained in large quantities. N-(4-methylbenzyl)thiophene-2-sulfonamide is also stable and can be stored for extended periods of time. However, there are also limitations to the use of N-(4-methylbenzyl)thiophene-2-sulfonamide in lab experiments. N-(4-methylbenzyl)thiophene-2-sulfonamide has low solubility in water, which can make it difficult to dissolve in certain experimental conditions. In addition, N-(4-methylbenzyl)thiophene-2-sulfonamide has not been extensively studied in vivo, which limits its potential use in animal models.
未来方向
There are a number of future directions for research on N-(4-methylbenzyl)thiophene-2-sulfonamide. One potential direction is to study the mechanism of action of N-(4-methylbenzyl)thiophene-2-sulfonamide in more detail. This could involve identifying the specific enzymes and pathways that are affected by N-(4-methylbenzyl)thiophene-2-sulfonamide. Another potential direction is to study the effects of N-(4-methylbenzyl)thiophene-2-sulfonamide in animal models of cancer and inflammatory diseases. This could provide valuable information on the potential use of N-(4-methylbenzyl)thiophene-2-sulfonamide in the treatment of these conditions. Finally, further research could be done to optimize the synthesis of N-(4-methylbenzyl)thiophene-2-sulfonamide and to improve its solubility in water.
合成方法
N-(4-methylbenzyl)thiophene-2-sulfonamide is synthesized through a multi-step process. The first step involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzyl sulfonate. The second step involves the reaction of 4-methylbenzyl sulfonate with thiophene-2-amine to form N-(4-methylbenzyl)thiophene-2-sulfonamide. The synthesis of N-(4-methylbenzyl)thiophene-2-sulfonamide is a relatively simple process and can be done in a laboratory setting.
属性
产品名称 |
N-(4-methylbenzyl)thiophene-2-sulfonamide |
|---|---|
分子式 |
C12H13NO2S2 |
分子量 |
267.4 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S2/c1-10-4-6-11(7-5-10)9-13-17(14,15)12-3-2-8-16-12/h2-8,13H,9H2,1H3 |
InChI 键 |
GWIZMNGHGMASIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
规范 SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299154.png)
![2-(3-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299155.png)
![Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B299157.png)
![2-{3-[(1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299161.png)
![2,6-bis(2-fluorophenyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B299162.png)
![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![2-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299164.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)